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Compound of Interest

Compound Name: Dadahol A

Cat. No.: B1631321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and
mass spectrometry analysis of Dadahol A, a neolignan compound. The information presented
herein is intended to support research and development efforts in fields such as natural product
chemistry, pharmacology, and drug discovery.

Molecular Profile of Dadahol A

Dadahol A is a naturally occurring phenylpropanoid isolated from the branches of Morus alba
L. (white mulberry).[1][2] Its molecular formula has been determined to be C39H38012.[3]

Below is a summary of the key molecular properties of Dadahol A.
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Property Value Source
Molecular Formula C39H38012 PubChem|[3]
Molecular Weight 698.7 g/mol PubChem[3], ChemFaces[1]

[(E)-3-[4-[1-hydroxy-1-(4-
hydroxy-3-methoxyphenyl)-3-
[(E)-3-(4-hydroxyphenyl)prop-

IUPAC Name 2-enoylloxypropan-2-ylloxy- PubChem|[3]
3,5-dimethoxyphenyl]prop-2-
enyl] (E)-3-(4-
hydroxyphenyl)prop-2-enoate

CAS Number 405281-76-7 ChemFaces[1]

Compound Type Phenylpropanoids, Neolignan ChemFaces|1]

Mass Spectrometry Data

Liquid chromatography-mass spectrometry (LC-MS) has been utilized to characterize Dadahol
A. The table below summarizes the experimental mass spectrometry data available.

Parameter Value Instrument/Method  Source
Precursor lon Maxis Il HD Q-TOF
N [M+NHa]*+ PubChem|[3]
(Positive Mode) Bruker
Precursor m/z Maxis Il HD Q-TOF
N 716.27 PubChem|[3]
(Positive Mode) Bruker
Precursor lon Maxis Il HD Q-TOF
, [M-H]~ PubChem[4]
(Negative Mode) Bruker
Precursor m/z Maxis Il HD Q-TOF
) 697.229 PubCheml[4]
(Negative Mode) Bruker
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miz Relative Intensity
163.040588 100

145.030823 43.58

697.234985 31.23

119.050652 30.08

551.196899 7.22

Experimental Protocol: UPLC-HRMS Analysis of
Neolighans

The following is a representative protocol for the analysis of neolignans, such as Dadahol A,
using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass
Spectrometry (UPLC-HRMS). This method is adapted from established procedures for the
analysis of lignans and neolignans from plant extracts.

3.1. Sample Preparation

o Obtain a dried and powdered extract from the plant material (e.g., branches of Morus alba
L.).

o Perform an extraction using a suitable solvent such as an ethanol/water solution (e.g., 75%

v/v) in a sonication bath for 1 hour.
o Centrifuge the extract at 18,000 x g for 10 minutes.
 Filter the supernatant through a 0.22 pm syringe filter prior to UPLC injection.
3.2. UPLC-HRMS System
e Chromatography System: Ultimate 3000 RSLC system (Dionex) or equivalent.

e Column: Luna omega C18, 150 x 2.1 mm, 1.6 um (Phenomenex) maintained at 40°C.
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e Mass Spectrometer: maXis UHR-Q-TOF mass spectrometer (Bruker) or equivalent,
equipped with an electrospray ionization (ESI) source.

3.3. Chromatographic Conditions

Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.08% formic acid in acetonitrile.

e Flow Rate: 500 pL/min.

* Injection Volume: 2 pL.

e Gradient Program:

0-3min: 3% B

[¢]

12 min: 45% B

[¢]

14-15 min: 90% B

[e]

15.5 min: 3% B

o

[¢]

Followed by a 3-minute re-equilibration period.

3.4. Mass Spectrometry Conditions

lonization Mode: ESI positive and negative.

Capillary Voltage: 4.5 kV (positive), 4.0 kV (negative).

Nebulizing Gas (N2): 2 bar.

Drying Gas (N2): 9 L/min at 200°C.

Mass Scan Range: m/z 50 to 1,550.

Acquisition Mode: Data-dependent acquisition (DDA) for MS/MS experiments.
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o Collision Energies: Ramped, e.g., 20-45 eV for m/z 140 and 35-78 eV for m/z 1,000.

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of Dadahol A are limited, its origin from Morus
alba and its classification as a neolignan provide context for its potential biological activities.
Many compounds from Morus alba have demonstrated anti-inflammatory properties.[1][2][3][5]
These effects are often mediated through the inhibition of key inflammatory pathways such as
the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling
cascades.[1] Neolignans have also been identified as selective COX-2 inhibitors.

The diagram below illustrates a plausible experimental workflow for investigating the anti-
inflammatory effects of Dadahol A.
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Caption: Workflow for assessing Dadahol A's anti-inflammatory activity.

The following diagram represents the putative anti-inflammatory signaling pathway likely

modulated by compounds from Morus alba, such as Dadahol A.
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Caption: Putative anti-inflammatory signaling pathway for Dadahol A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

